LogP Boost from 2-Methyl Substitution
4-(4-Amino-2-methylphenyl)morpholin-3-one exhibits a computed XLogP of 0.6 , whereas the des-methyl analogue 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0) has a predicted XLogP of approximately 0.1 [1]. This 0.5-unit increase reflects the contribution of the ortho-methyl group to overall lipophilicity, a parameter that directly influences passive membrane permeability and metabolic clearance in derived drug candidates.
| Evidence Dimension | Computed partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 0.6 (Chem960) |
| Comparator Or Baseline | 4-(4-Aminophenyl)morpholin-3-one (CAS 438056-69-0): XLogP ≈ 0.1 (PubChem chem-informatics prediction) |
| Quantified Difference | ΔXLogP ≈ +0.5 |
| Conditions | XLogP values derived from atom-based prediction algorithms; experimental shake-flask logP data are not available in the public domain. |
Why This Matters
Higher lipophilicity can improve membrane permeability for intracellular targets, but must be balanced against metabolic stability—making the 2-methyl compound a strategically tuned intermediate for oral FXa inhibitors.
- [1] PubChem. 4-(4-Aminophenyl)morpholin-3-one (CAS 438056-69-0) – Computed Properties: XLogP ≈ 0.1. View Source
